(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
Properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXXNHLQXKSQQN-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-chlorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorophenyl, nitrile, and ketone groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Electronic Effects: The 4-chlorophenyl group in the target compound confers moderate electron-withdrawing character, influencing reactivity in Michael addition or cyclization reactions. The 4-hydroxyphenyl analog (C₁₄H₁₅NO₂) exhibits increased polarity and solubility due to hydrogen bonding from the -OH group . The 4-dimethylaminophenyl derivative (C₁₆H₂₀N₂O) has strong electron-donating properties, enhancing its utility in charge-transfer complexes or photosensitizers . The 4-chloro-3-nitrophenyl variant (C₁₄H₁₃ClN₂O₃) combines electron-withdrawing Cl and NO₂ groups, making it highly electrophilic and suitable for nitro-reduction studies .
The dimethylamino-substituted analog (1497445-43-8) is produced under ISO 9001 standards as a high-purity API intermediate, emphasizing its industrial relevance .
Safety and Handling: The target compound requires precautions against heat and ignition sources due to its nitrile group . The dimethylamino analog is stable under standard storage conditions but restricted to lab use .
Biological Activity
(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound notable for its unique structural features, including a chlorophenyl group, a nitrile group, and a ketone group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 247.72 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against a range of bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate to strong activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Research Findings
A notable study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by 50% at concentrations ranging from 10 to 20 µM. The compound was found to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl and nitrile groups enhances its reactivity and allows it to participate in various biological processes.
Table: Mechanisms Involved
| Mechanism | Description |
|---|---|
| Caspase Activation | Induces apoptosis through caspase pathway activation |
| DNA Interaction | Potential intercalation with DNA affecting replication |
| Enzyme Inhibition | Inhibits key enzymes involved in cancer cell metabolism |
Synthetic Routes
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Applications
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile building block for creating more complex molecules.
Q & A
Q. What are the standard synthetic routes for preparing (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile?
The compound is typically synthesized via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile. The reaction is facilitated by a base (e.g., sodium hydroxide or potassium carbonate) in polar solvents like ethanol or methanol. Post-reaction purification involves recrystallization or column chromatography to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Key techniques include:
- X-ray crystallography for definitive stereochemical assignment (e.g., E-configuration).
- NMR spectroscopy : and NMR to verify substituent positions (e.g., δ 10.03 ppm for the aldehyde proton in related compounds) .
- FTIR spectroscopy : Stretching frequencies for nitrile (~2200 cm) and ketone (~1700 cm) groups .
Q. What environmental factors influence the stability of this compound?
Stability is sensitive to:
- Temperature : Decomposition observed above 100°C due to nitrile and ketone group reactivity.
- pH : Hydrolysis of the nitrile group occurs under strongly acidic or alkaline conditions. Storage recommendations include inert atmospheres (N) and desiccated environments .
Advanced Research Questions
Q. How can computational methods predict the pharmacological potential of this compound?
- Molecular docking : Simulations with proteins like acetylcholinesterase (AChE) or amyloid-beta aggregates (e.g., AutoDock Vina) can identify binding affinities. For example, related compounds show favorable interactions with AChE (binding energy ≤ -8.5 kcal/mol) .
- DFT calculations : HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps guide reactivity predictions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Cross-validation is critical:
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Key parameters:
- Solvent optimization : Ethanol yields >80% vs. DMSO (65%) due to reduced side reactions.
- Catalyst screening : Potassium carbonate outperforms NaOH in selectivity (95% vs. 85%).
- Temperature control : Maintain 60–70°C to balance reaction rate and decomposition .
Q. What spectroscopic techniques differentiate stereoisomers (e.g., E vs. Z) of this compound?
- NOESY NMR : Absence of cross-peaks between the chlorophenyl and methyl groups confirms the E-configuration.
- UV-Vis spectroscopy : shifts (e.g., 320 nm for E vs. 300 nm for Z) correlate with conjugation length .
Q. How do intermolecular interactions (e.g., π-π stacking) affect crystallization behavior?
- X-ray data : Centroid distances of 3.58–3.60 Å between aromatic rings indicate strong π-π interactions.
- Thermogravimetric analysis (TGA) : High melting points (418–420 K) correlate with dense packing from hydrogen bonds (N–H⋯O) and van der Waals forces .
Q. What in vitro assays are recommended to evaluate its biological activity?
- AChE inhibition assay : Modified Ellman’s method with donepezil as a positive control.
- Cytotoxicity screening : MTT assay on SH-SY5Y neuroblastoma cells (IC determination).
- Follow OECD guidelines for genotoxicity (e.g., Ames test) to rule out mutagenicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
